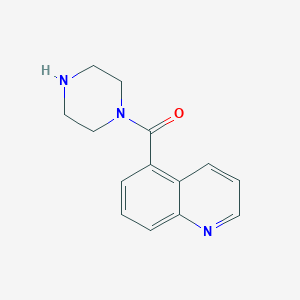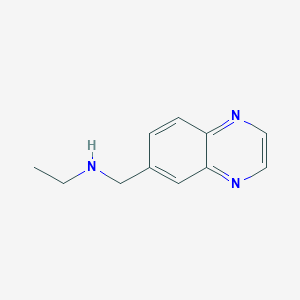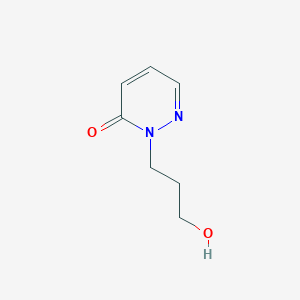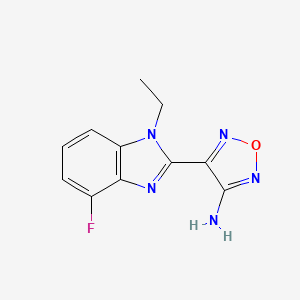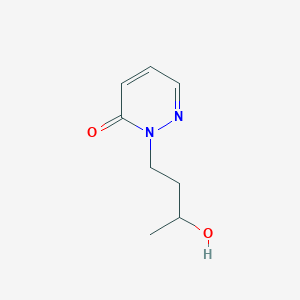
2-(3-Hydroxybutyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxybutyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridazinone derivative that has shown promising results in preclinical studies, making it a potential candidate for further drug development.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxybutyl)pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the production of reactive oxygen species and inflammatory mediators. This compound has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-Hydroxybutyl)pyridazin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. This compound has been shown to inhibit the production of reactive oxygen species and inflammatory mediators, which are involved in the pathogenesis of various diseases, such as rheumatoid arthritis, asthma, and cancer. Additionally, this compound has been shown to protect against oxidative stress-induced damage and neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Hydroxybutyl)pyridazin-3-one in lab experiments include its potent anti-inflammatory and antioxidant activities, as well as its neuroprotective and anti-cancer activities. Additionally, this compound is relatively easy to synthesize and can be obtained in moderate yields. However, the limitations of using this compound in lab experiments include its moderate solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(3-Hydroxybutyl)pyridazin-3-one. First, further studies are needed to elucidate the mechanism of action of this compound, particularly its interactions with enzymes and signaling pathways involved in the production of reactive oxygen species and inflammatory mediators. Second, more studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo, as well as its potential drug-drug interactions. Third, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as neurodegenerative disorders and cancer. Finally, more studies are needed to optimize the synthesis method of this compound, with the aim of improving the yield and purity of the product.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxybutyl)pyridazin-3-one involves the reaction of 2-cyanopyridine with 3-hydroxybutanal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition of the alcohol to the nitrile, followed by a cyclization reaction to form the pyridazinone ring. The yield of this reaction is moderate, but it can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
2-(3-Hydroxybutyl)pyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. In biochemistry, 2-(3-Hydroxybutyl)pyridazin-3-one has been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammatory mediators. In pharmacology, this compound has been shown to exhibit neuroprotective and anti-cancer activities, making it a potential candidate for the treatment of neurological disorders and cancer.
Propiedades
IUPAC Name |
2-(3-hydroxybutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)4-6-10-8(12)3-2-5-9-10/h2-3,5,7,11H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJEQNYTNPAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)

